amino}benzene-1,3-dicarboxylic acid](/img/structure/B12471360.png)
5-{[(4-Bromo-1-hydroxynaphthalen-2-yl)carbonyl](octadecyl)amino}benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-octadecyl-4-bromo-1-hydroxynaphthalene-2-amido)benzene-1,3-dicarboxylic acid is a complex organic compound that features a unique combination of functional groups, including a brominated naphthalene ring, a long octadecyl chain, and a benzene dicarboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-octadecyl-4-bromo-1-hydroxynaphthalene-2-amido)benzene-1,3-dicarboxylic acid typically involves multiple steps:
Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 4-position.
Hydroxylation: The brominated naphthalene is then hydroxylated to introduce a hydroxyl group at the 1-position.
Amidation: The hydroxylated bromonaphthalene reacts with octadecylamine to form the N-octadecyl-4-bromo-1-hydroxynaphthalene-2-amido intermediate.
Coupling: This intermediate is then coupled with benzene-1,3-dicarboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Materials Science: Used in the synthesis of advanced materials such as liquid crystals and polymers.
Medicinal Chemistry: Potential use as a drug candidate or as a building block for the synthesis of bioactive molecules.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.
Industrial Applications: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group could facilitate binding to specific sites on the target molecules, while the long octadecyl chain might influence the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,3-dicarboxylic acid derivatives: These compounds share the benzene dicarboxylic acid moiety and can exhibit similar chemical reactivity.
Naphthalene derivatives: Compounds with substituted naphthalene rings, such as 4-bromo-1-hydroxy-2-naphthoic acid.
Long-chain amides: Compounds with long alkyl chains and amide functionalities, such as N-octadecyl amides.
Uniqueness
The uniqueness of 5-(N-octadecyl-4-bromo-1-hydroxynaphthalene-2-amido)benzene-1,3-dicarboxylic acid lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom, hydroxyl group, and long octadecyl chain makes it a versatile compound for various scientific and industrial uses.
Eigenschaften
Molekularformel |
C37H48BrNO6 |
|---|---|
Molekulargewicht |
682.7 g/mol |
IUPAC-Name |
5-[(4-bromo-1-hydroxynaphthalene-2-carbonyl)-octadecylamino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C37H48BrNO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-39(29-24-27(36(42)43)23-28(25-29)37(44)45)35(41)32-26-33(38)30-20-17-18-21-31(30)34(32)40/h17-18,20-21,23-26,40H,2-16,19,22H2,1H3,(H,42,43)(H,44,45) |
InChI-Schlüssel |
BWFPPIJUUNGFFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C(=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


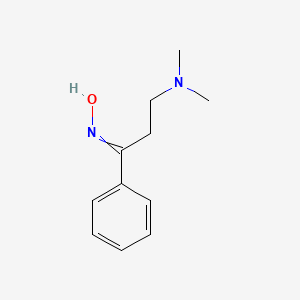

![2,4-dichloro-N-{4-[(trichloroacetyl)amino]phenyl}benzamide](/img/structure/B12471283.png)
![2-[Benzenesulfonyl-(2-methoxy-phenyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12471285.png)
![N-{2-bromo-5-[(E)-(hydroxyimino)methyl]pyridin-3-yl}-2,2-dimethylpropanamide](/img/structure/B12471288.png)
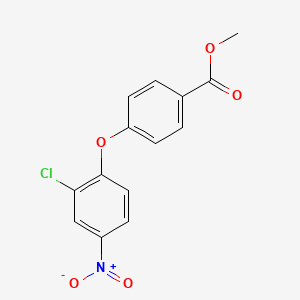
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-naphthalen-1-ylglycinamide](/img/structure/B12471290.png)
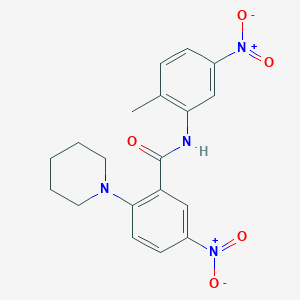
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12471297.png)

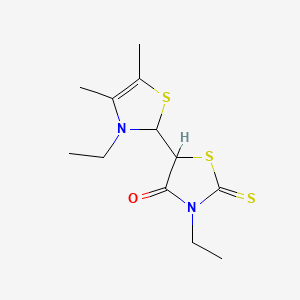

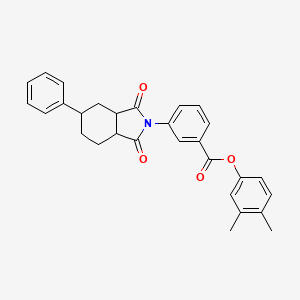
![3-Chloro-6-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine](/img/structure/B12471330.png)
